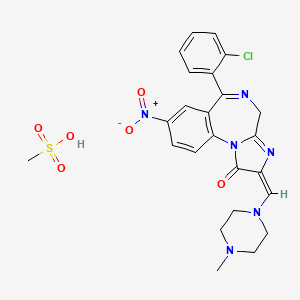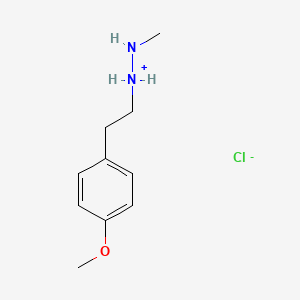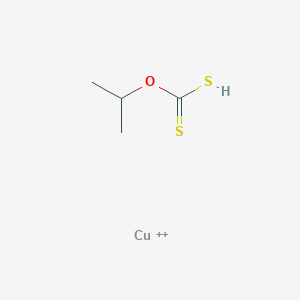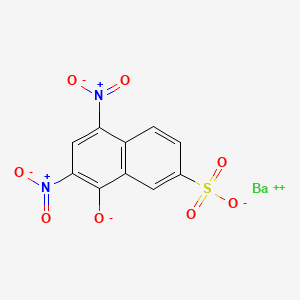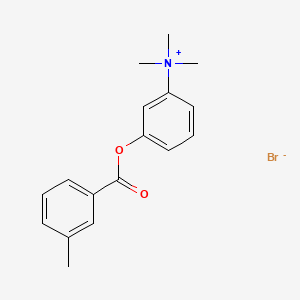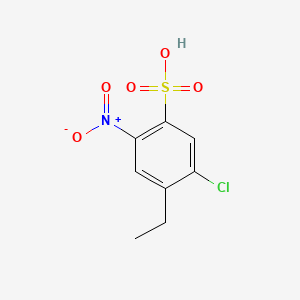
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide: is a quaternary ammonium compound with the molecular formula C13H30N2.2I. This compound is characterized by the presence of two cyclopropyl groups and two trimethylammonium groups, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide typically involves the reaction of cyclopropyl ethylamine with trimethylamine in the presence of iodine. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles such as hydroxide or cyanide ions.
Common reagents and conditions used in these reactions include solvents like acetonitrile or dichloromethane, and reaction temperatures ranging from -20°C to 80°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide involves its interaction with cellular membranes. The compound’s quaternary ammonium groups can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. This mechanism is particularly effective against bacterial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar compounds to trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide include:
Trimethyltetradecylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Dithienylethene-bis(trimethylammonium) iodide: A compound with photochromic properties, used in light-responsive materials.
The uniqueness of this compound lies in its cyclopropyl groups, which impart distinct chemical and physical properties compared to other quaternary ammonium compounds .
Properties
CAS No. |
66902-82-7 |
|---|---|
Molecular Formula |
C13H30I2N2 |
Molecular Weight |
468.20 g/mol |
IUPAC Name |
trimethyl-[2-[(1S,2S)-2-[2-(trimethylazaniumyl)ethyl]cyclopropyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2.2HI/c1-14(2,3)9-7-12-11-13(12)8-10-15(4,5)6;;/h12-13H,7-11H2,1-6H3;2*1H/q+2;;/p-2/t12-,13-;;/m1../s1 |
InChI Key |
AFBMXPBYKRREGT-SNFSYSBXSA-L |
Isomeric SMILES |
C[N+](C)(C)CC[C@@H]1C[C@H]1CC[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)CCC1CC1CC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


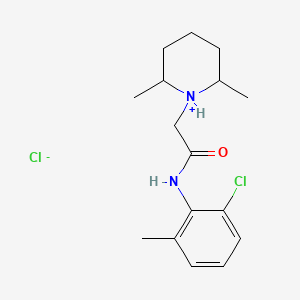
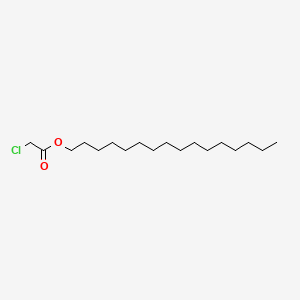
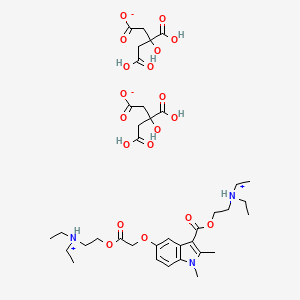
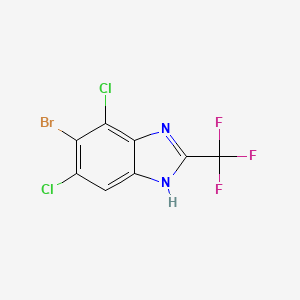
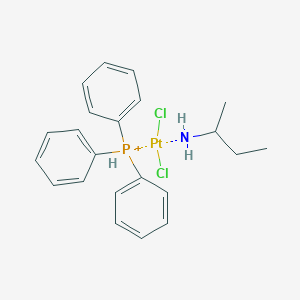
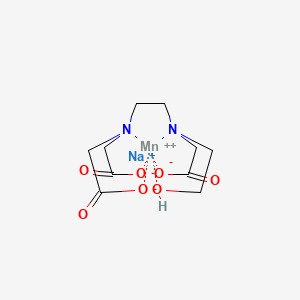
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
